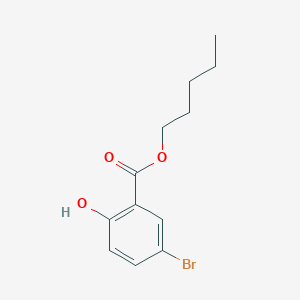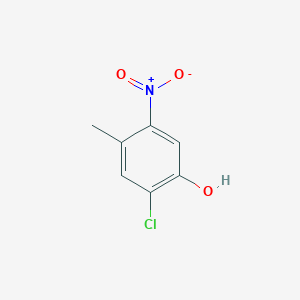
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester
概要
説明
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester, commonly known as ethyl chlorothioformate (ECT), is an organic compound widely used in chemical synthesis. It is a clear, colorless liquid with a pungent odor and has a molecular formula of C4H7ClOS. ECT is a versatile reagent that can be used in a variety of reactions, including the synthesis of esters, amides, and thioesters. In
作用機序
The mechanism of action of Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester involves the formation of an intermediate, which reacts with the desired substrate to form the final product. This compound can act as a carbonylating agent, which allows for the synthesis of esters and amides. It can also act as a thiolating agent, which allows for the synthesis of thioesters.
Biochemical and Physiological Effects:
This compound is a highly reactive compound that can cause severe skin and eye irritation. It is also toxic when ingested or inhaled. This compound can cause respiratory distress, pulmonary edema, and other respiratory problems. In addition, this compound can cause liver and kidney damage, as well as neurological effects.
実験室実験の利点と制限
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, this compound is highly reactive and toxic, which requires careful handling and disposal. In addition, this compound can react with water and other common lab reagents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester in chemical synthesis. One area of research is the development of new methods for the synthesis of peptides and proteins using this compound. Another area of research is the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Finally, there is potential for the use of this compound in the development of new materials, such as polymers and coatings.
Conclusion:
In conclusion, this compound is a versatile reagent that has many applications in chemical synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While this compound is a useful reagent, its toxicity and reactivity require careful handling and disposal. Further research is needed to explore the potential of this compound in new areas of chemical synthesis.
科学的研究の応用
Carbonothioic acid, O-(1-chloroethyl) S-ethyl ester is widely used in chemical synthesis due to its versatility as a reagent. It can be used in the synthesis of esters, amides, and thioesters. This compound is also used in the preparation of peptides and proteins, as well as in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound is used in the production of dyes, perfumes, and other fine chemicals.
特性
IUPAC Name |
1-chloroethyl ethylsulfanylformate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-3-9-5(7)8-4(2)6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFLARCIYCUHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)OC(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-pyrrolo[2,3-b]pyridine-4-carbohydrazide](/img/structure/B3183537.png)
![Phosphonic acid, [2-(1H-tetrazol-5-yl)ethyl]-](/img/structure/B3183543.png)





